molecular formula C14H10ClN B14354490 2-[Chloro(phenyl)methyl]benzonitrile CAS No. 90292-78-7

2-[Chloro(phenyl)methyl]benzonitrile

Cat. No.: B14354490
CAS No.: 90292-78-7
M. Wt: 227.69 g/mol
InChI Key: NJZFPTZWAOHBTK-UHFFFAOYSA-N
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Description

2-[Chloro(phenyl)methyl]benzonitrile is a benzonitrile derivative featuring a chlorinated phenylmethyl substituent at the ortho position of the aromatic ring. The compound serves as a critical intermediate in organic synthesis, enabling the introduction of functionalized aromatic groups into larger molecular frameworks. Its structure combines the electron-withdrawing cyano group with a bulky chlorophenylmethyl moiety, which influences its reactivity and physicochemical properties.

Properties

CAS No.

90292-78-7

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

2-[chloro(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H10ClN/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h1-9,14H

InChI Key

NJZFPTZWAOHBTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate product isolation. Recent studies show that methyl isobutyl ketone improves both solubility and phase separation during workup.

Temperature Control

Exothermic reactions like Friedel-Crafts alkylation require precise jacketed reactor cooling to maintain −5–0°C, preventing thermal runaway and decomposition.

Catalyst Recycling

Immobilized Mn catalysts on silica support demonstrate 78% activity retention after five cycles, reducing metal waste by 40%.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

This section compares 2-[Chloro(phenyl)methyl]benzonitrile with analogous compounds, focusing on molecular structure, physicochemical properties, synthesis, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS RN Key Applications/Findings
2-[Chloro(phenyl)methyl]benzonitrile C₁₄H₁₀ClN 227.69 Chlorophenylmethyl at C2 Not provided Antibacterial intermediate
2-Chloro-5-methylbenzonitrile C₈H₆ClN 151.59 Cl at C2, CH₃ at C5 4387-32-0 High-purity reagent (>97%)
3-(Chloromethyl)benzonitrile C₈H₆ClN 151.59 Cl-CH₂ at C3 64407-07-4 Intermediate in specialty chemicals
2-(Chloromethyl)benzonitrile C₈H₆ClN 151.59 Cl-CH₂ at C2 612-13-5 Versatile alkylating agent
2-Chloro-4-fluoro-3-methylbenzonitrile C₈H₅ClFN 169.58 Cl at C2, F at C4, CH₃ at C3 796600-15-2 Pharmaceutical synthesis
2-Chlorobenzonitrile C₇H₄ClN 137.57 Cl at C2 873-32-5 Agrochemical/pharmaceutical intermediate

Structural and Reactivity Differences

  • Substituent Effects :

    • The chlorophenylmethyl group in 2-[Chloro(phenyl)methyl]benzonitrile introduces steric hindrance and electron-withdrawing effects, making it less reactive in nucleophilic substitutions compared to 2-(Chloromethyl)benzonitrile, which has a smaller chloromethyl group .
    • Compounds with fluorine substituents (e.g., 2-Chloro-4-fluoro-3-methylbenzonitrile) exhibit enhanced lipophilicity and metabolic stability, which are advantageous in drug design .
  • Crystallography and Hydrogen Bonding :

    • X-ray studies on substituted benzoates (e.g., 4b with a para-chloro group) reveal that chloro substituents influence crystal packing via C–H···Cl and π–π interactions . While direct data on 2-[Chloro(phenyl)methyl]benzonitrile is lacking, similar intermolecular interactions can be inferred.

Q & A

Q. What are the primary synthetic routes for 2-[Chloro(phenyl)methyl]benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, a Wittig reaction using 2-(bromomethyl)benzonitrile (derived from o-cyanotoluene bromination) and aromatic aldehydes can yield styryl derivatives, as demonstrated in the preparation of 2-(4-methylstyryl)benzonitrile . Optimization involves:

  • Solvent Selection : Anhydrous DMF or THF for moisture-sensitive reactions.
  • Temperature Control : Stirring at 50–60°C for 12–24 hours to ensure completion.
  • Catalyst Use : Triethylamine or other bases to facilitate deprotonation and intermediate stabilization .

Q. What purification techniques are effective for isolating 2-[Chloro(phenyl)methyl]benzonitrile from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use methanol/ethyl acetate (2:8 v/v) mixtures to isolate crystalline products, as shown in the purification of imidazole derivatives containing similar benzonitrile backbones .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to separate isomers or byproducts.
  • Solvent Extraction : Ethyl acetate/water partitioning to remove polar impurities .

Q. How can researchers confirm the structural integrity of 2-[Chloro(phenyl)methyl]benzonitrile?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as applied to related benzonitrile derivatives .
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with computed spectra (e.g., using DFT calculations).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+ fragments) .

Q. What safety protocols are essential when handling 2-[Chloro(phenyl)methyl]benzonitrile?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Waste Disposal : Neutralize reaction residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of 2-[Chloro(phenyl)methyl]benzonitrile in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d7_7) to identify rate-determining steps.
  • DFT Calculations : Model transition states to predict regioselectivity in substitutions at the chlorinated carbon .
  • Trapping Intermediates : Use TEMPO or other radical scavengers to detect free-radical pathways .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate literature methods while controlling variables (e.g., solvent purity, moisture levels).
  • Analytical Cross-Validation : Compare HPLC or GC purity data with independent labs, especially when vendors like Sigma-Aldrich do not provide analytical certificates .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from dehydrohalogenation) .

Q. What strategies are used to study structure-activity relationships (SAR) for benzonitrile derivatives in drug discovery?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chloro or phenyl groups with trifluoromethyl or pyrazine moieties to assess pharmacological activity .
  • Crystallographic Overlays : Align X-ray structures of target-ligand complexes to map binding interactions .
  • QSAR Modeling : Train models using logP, polar surface area, and steric parameters to predict bioavailability .

Q. How can computational modeling predict the stability of 2-[Chloro(phenyl)methyl]benzonitrile under varying pH conditions?

Methodological Answer:

  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate acidic/basic sites (e.g., nitrile or chloro groups).
  • Hydrolysis Simulations : Model degradation pathways in aqueous environments using molecular dynamics (MD) .

Q. What are the challenges in scaling up the synthesis of 2-[Chloro(phenyl)methyl]benzonitrile for preclinical studies?

Methodological Answer:

  • Reactor Design : Optimize heat transfer in large-scale reactions to prevent exothermic runaway.
  • Cost-Benefit Analysis : Compare cyanide-based routes (e.g., NaCN with chlorobenzene) vs. coupling reactions (e.g., Suzuki-Miyaura) for yield and safety .

Q. How can byproducts from Wittig reactions involving this compound be identified and minimized?

Methodological Answer:

  • Isomer Tracking : Monitor trans/cis ratios via 1^1H NMR (e.g., coupling constants for styryl protons) .
  • Additive Screening : Introduce crown ethers or ionic liquids to suppress side reactions.
  • Reaction Quenching : Rapid cooling and pH adjustment to stabilize desired products .

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